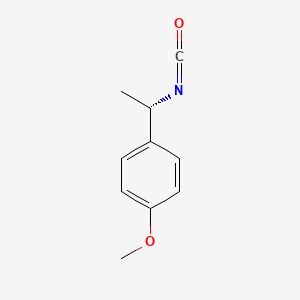

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate

Description

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate (CAS: 749261-39-0) is a chiral isocyanate featuring a para-methoxyphenyl group attached to an ethyl backbone in the (S)-(-) configuration . This compound serves as a critical chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. For example, it reacts with amines to form ureas, which are key intermediates in inhibitors targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and casein kinase 1δ (CK1δ) . Its enantiomeric purity is crucial for stereoselective reactions, influencing the biological activity of derived compounds.

Properties

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNKKJUXEYSETC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These methods are designed to minimize the risks associated with handling phosgene while maintaining high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is a chiral compound with several applications in chemical synthesis, particularly in the production of chiral amines and other complex molecules .

Chemical Properties and Identifiers

This compound has the following characteristics [1, 7]:

- CAS Number: 745783-83-9 [1, 7]

- IUPAC Name: 1-(1-isocyanatoethyl)-4-methoxybenzene

- Molecular Formula: [1, 7]

- InChI Key: WTNKKJUXEYSETC-UHFFFAOYNA-N or WTNKKJUXEYSETC-QMMMGPOBSA-N

- Refractive Index: 1.518

- Appearance: Clear colorless to yellow to orange to brown

- Sensitivity: Moisture sensitive

Synthesis and Preparation

An improved and efficient process for preparing (S)-(-)-1-(4-methoxyphenyl)ethylamine, a compound derived from this compound, involves starting from easily available materials and results in high optical purity (above 99%) . The process is also applicable for preparing its isomer, (R)-(+)-1-(4-methoxyphenyl)ethylamine . The advantages of this process include that it avoids the use of highly hazardous chemicals and expensive chiral catalysts .

Applications in Asymmetric Synthesis

(S)-(-)-1-(4-methoxyphenyl) ethylamine, synthesized using this compound, is valuable as a chiral resolving agent, chiral auxiliary, chiral base, and catalyst in the asymmetric synthesis of chiral amines . These chiral amines are crucial in synthesizing pharmaceuticals and agrochemicals, including Sitagliptin, Elarofiban, and Docetaxel .

Use in Real-Time PCR

This compound is applicable in real-time PCR and in the creation of oligos and primers .

Other potential applications

Mechanism of Action

The mechanism by which (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity underlies its utility in forming ureas, carbamates, and other derivatives.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-(+)-1-(4-Methoxyphenyl)ethyl Isocyanate

The (R)-(+) enantiomer (CAS: 745783-83-9) shares identical physical properties (e.g., molecular weight, solubility) with the (S)-(-) form but exhibits opposite optical rotation. Chirality significantly impacts biological interactions. For instance, in asymmetric synthesis, the (S)-(-) enantiomer may yield products with higher binding affinity to chiral enzyme pockets, as observed in CK1δ inhibitors .

Isothiocyanate Analogues

Replacing the isocyanate group (-NCO) with isothiocyanate (-NCS) alters reactivity and applications. For example, (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate (CAS: 737001-01-3) forms thioureas instead of ureas, which are less common in pharmaceuticals but useful in agrochemicals .

Aryl Isocyanates with Varied Substituents

Substituents on the aryl ring influence electronic and steric properties, affecting reactivity and biological activity:

a. 4-Methoxyphenyl Isocyanate

- Structure : Lacks the ethyl chiral center but retains the para-methoxy group.

- Reactivity : Reacts with isothioureas to yield N'-aryl derivatives in moderate yields (54%) .

- Applications : Used in synthesizing urea derivatives with antiproliferative activity .

b. 3-Chloro-4-methylphenyl Isocyanate

- Structure : Chloro and methyl groups introduce steric hindrance and electron-withdrawing effects.

- Reactivity : Lower yield (39%) in N'-arylation compared to 4-methoxyphenyl isocyanate .

- Applications : Found in urea derivatives with unconfirmed biological profiles .

c. 4-Fluorophenyl Isocyanate

- Structure : Fluorine’s electronegativity enhances stability and influences binding.

- Applications : Common in kinase inhibitors; however, methoxy groups often improve solubility .

Key Data Table: Comparative Analysis

Biological Activity

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate is a chiral isocyanate compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and implications in various fields, particularly in medicinal chemistry.

Structure and Characteristics

This compound features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The presence of the isocyanate functional group allows for diverse applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl ethanol with phosgene or other isocyanate precursors under controlled conditions. The process requires careful handling due to the toxic nature of isocyanates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in assays involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, the compound exhibited IC50 values indicating potent antiproliferative activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast Cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

The mechanism by which this compound exerts its cytotoxic effects appears to involve induction of apoptosis and modulation of key signaling pathways associated with cell proliferation. Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Isocyanates are known to pose respiratory hazards and potential allergenic reactions upon exposure. Therefore, comprehensive toxicological assessments are crucial for evaluating the safety of this compound in clinical settings .

Case Study: Anticancer Activity Evaluation

In a recent study, researchers synthesized a series of substituted phenyl isocyanates, including this compound. The biological evaluation involved MTT assays across multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Comparative Analysis with Related Compounds

Comparative studies between this compound and structurally similar compounds revealed notable differences in biological activity. For example:

| Compound Name | IC50 Value (µM) | Notes |

|---|---|---|

| This compound | 15 | Potent against U-87 |

| (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate | 25 | Less potent; different substitution pattern |

| Phenyl Isocyanate | 35 | Lower activity; lacks chirality |

This table illustrates how slight variations in structure can significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves reacting (S)-1-(4-methoxyphenyl)ethylamine with phosgene substitutes (e.g., triphosgene) under controlled conditions. Key parameters include:

- Temperature : 0°C to room temperature to minimize side reactions .

- Solvents : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve yield and stereoselectivity .

- Monitoring : Use TLC or in-situ FTIR to track carbamoyl chloride intermediate formation .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | >90% yield, >95% ee |

| Solvent | DCM/THF | Reduces byproduct formation |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., methoxy singlet at δ 3.8 ppm, isocyanate peak absence post-reaction) .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) validates molecular ion [M+H]+ at m/z 206.1 .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing side reactions. To address:

- Standardize Conditions : Use anhydrous solvents and inert atmospheres to suppress hydrolysis .

- Kinetic Studies : Monitor reaction progress via ¹H NMR or IR to identify intermediates (e.g., thioureas vs. ureas) .

- Computational Modeling : DFT calculations predict regioselectivity in nucleophilic attacks (e.g., amine vs. alcohol reactivity) .

Q. What computational strategies can predict the stereoselectivity of reactions involving this compound?

- Methodological Answer :

- Retrosynthetic AI Tools : Leverage databases like Reaxys/Pistachio to propose enantioselective routes .

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., organocatalysts) to optimize ee .

- DFT Calculations : Analyze transition states to rationalize stereochemical outcomes (e.g., Curtin-Hammett principle) .

Q. How does the methoxy group influence the compound’s applications in chiral polymer synthesis?

- Methodological Answer :

- Monomer Design : The methoxy group enhances solubility in organic solvents, enabling step-growth polymerization .

- Thermal Stability : TGA analysis shows decomposition >200°C, suitable for high-temperature processing .

- Functionalization : React with diols/diamines to form polyurethanes/polyureas with tunable rigidity .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in academic labs?

- Answer :

- Containment : Use glove boxes or fume hoods to prevent inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Quench with ethanol/water mixtures to neutralize isocyanate groups .

Q. How can researchers validate the enantiomeric purity of derivatives synthesized from this compound?

- Answer :

- Circular Dichroism (CD) : Correlates optical activity with ee .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for derivatives of this compound?

- Answer :

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or exposure times .

- Metabolic Stability : HPLC-MS/MS identifies degradation products impacting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.